2-Amino-4-iodobenzoic acid
Overview
Description
2-Amino-4-iodobenzoic acid is a derivative of benzoic acid where an amino group is substituted at the second position and an iodine atom at the fourth position of the benzene ring. This compound is structurally related to other aminobenzoic acid derivatives, which are known for their versatile applications in the synthesis of various functionalized compounds, including amino acids and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds, such as 2-aminobenzoic acid derivatives, has been explored in various studies. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to yield new classes of unnatural amino acids in a zwitterionic form, showcasing the reactivity of the amino group in facilitating such transformations . Although the synthesis of 2-amino-4-iodobenzoic acid itself is not directly discussed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2-aminobenzoic acid derivatives has been extensively studied, with single-crystal and molecular structures characterized by various techniques such as IR, EA, and XRD analysis . These studies reveal the importance of hydrogen bonding in the formation and stabilization of crystal structures. While the specific structure of 2-amino-4-iodobenzoic acid is not detailed, insights from these studies can be applied to predict its molecular interactions and crystal packing behavior.
Chemical Reactions Analysis
The reactivity of aminobenzoic acids in chemical reactions is highlighted by their ability to undergo cascade reactions, as demonstrated by the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines . The presence of the amino group is crucial for these reactions, and the iodine substituent in 2-amino-4-iodobenzoic acid could further influence its reactivity, potentially offering unique pathways for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminobenzoic acid derivatives are influenced by their functional groups. For example, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals demonstrate the impact of substituents on hydrogen bonding and the overall three-dimensional architecture of the compounds . Similarly, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid involves steps that highlight the reactivity of the carboxyl and amino groups, which are also present in 2-amino-4-iodobenzoic acid . These studies provide a foundation for understanding the behavior of 2-amino-4-iodobenzoic acid under various conditions.
Scientific Research Applications
2-Amino-4-iodobenzoic acid is a chemical compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 . It is used in various biochemical research .
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Biochemical Research
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Synthesis of Other Compounds
- 2-Iodobenzoic acid, an isomer of iodobenzoic acid, can be synthesized via the diazotization of anthranilic acid . This is commonly performed in university organic chemistry labs . One of its most common uses is as a precursor for the preparation of IBX and Dess–Martin periodinane, both used as mild oxidants .
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Preparation of Oxidizing Reagents
- 2-Iodobenzoic acid can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents . Additionally, it is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .
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Oxidation of Alcohols
- 2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities . The oxidation of alcohols to carbonyl compounds can be accomplished at room temperature .
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Oxidation of Amino Alcohols
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Oxidation of 1,2-Glycols
Safety And Hazards
2-Amino-4-iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
2-amino-4-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIUIVETQQQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627823 | |
Record name | 2-Amino-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-iodobenzoic acid | |
CAS RN |
20776-54-9 | |
Record name | 2-Amino-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-iodo-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.